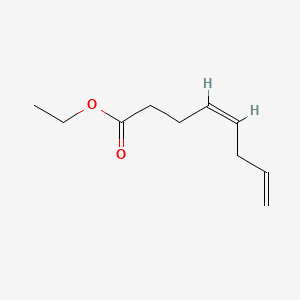

Ethyl (Z)-4,7-octadienoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (Z)-4,7-octadienoate is an organic compound characterized by its ester functional group and the presence of a double bond in the Z configuration. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl (Z)-4,7-octadienoate can be synthesized through several methods. One common approach involves the esterification of (Z)-4,7-octadienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl (Z)-4,7-octadienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Reagents such as sodium hydroxide or Grignard reagents are often used.

Major Products Formed:

Oxidation: (Z)-4,7-octadienoic acid or (Z)-4,7-octadienal.

Reduction: Ethyl octanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions

Ethyl (Z)-4,7-octadienoate can undergo several chemical reactions:

- Oxidation : Forms corresponding carboxylic acids or aldehydes.

- Reduction : Converts double bonds into single bonds to yield saturated esters.

- Substitution : Nucleophilic substitution can replace the ester group with other functional groups.

| Reaction Type | Example Product | Common Reagents |

|---|---|---|

| Oxidation | (Z)-4,7-octadienoic acid | Potassium permanganate |

| Reduction | Ethyl octanoate | Hydrogenation with Pd/C |

| Substitution | Various substituted esters | Sodium hydroxide, Grignard reagents |

Chemistry

This compound serves as an intermediate in organic synthesis for creating more complex molecules. Its unique structural characteristics allow it to participate in various synthetic pathways.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity by disrupting microbial cell membranes.

- Fungal Activity : Investigations into its antifungal properties are ongoing.

Medicine

This compound is being explored for its therapeutic effects and as a precursor in drug synthesis. Its ability to interact with biological pathways makes it a candidate for further pharmaceutical research.

Industry

In industrial applications, this compound is utilized in:

- Fragrance Production : It contributes to the formulation of various scents due to its pleasant aroma.

- Flavoring Agents : Used in food products for flavor enhancement due to its fruity notes.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition of growth at concentrations as low as 100 µg/mL. The mechanism was attributed to membrane disruption leading to cell lysis.

Case Study 2: Industrial Application in Flavoring

This compound was incorporated into a new line of natural flavoring agents for beverages. The sensory evaluation indicated that it enhanced the overall flavor profile significantly compared to traditional flavoring compounds.

Comparison with Related Compounds

| Compound | Configuration | Applications |

|---|---|---|

| Ethyl (E)-4,7-octadienoate | E | Similar applications but different reactivity |

| Ethyl octanoate | Saturated | Used primarily as a flavoring agent |

| Mthis compound | Z | Similar chemical properties |

Wirkmechanismus

The mechanism by which ethyl (Z)-4,7-octadienoate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, leading to cell lysis. The compound’s ester group can also undergo hydrolysis, releasing active metabolites that interact with biological pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl (E)-4,7-octadienoate: The E isomer of the compound, differing in the spatial arrangement of the double bond.

Ethyl octanoate: A saturated ester with similar applications but lacking the double bond.

Methyl (Z)-4,7-octadienoate: A methyl ester variant with similar chemical properties.

Uniqueness: this compound is unique due to its Z configuration, which can influence its reactivity and interaction with other molecules. This configuration can result in different physical and chemical properties compared to its E isomer or saturated counterparts.

Biologische Aktivität

Ethyl (Z)-4,7-octadienoate, also known by its chemical formula C10H16O2, is an organic compound classified as a fatty acid ester. This compound has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article delves into the biological activity of this compound, exploring its antimicrobial properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H16O2

- CAS Number : 69925-33-3

- IUPAC Name : Ethyl (4Z)-octa-4,7-dienoate

- Molecular Weight : 168.23 g/mol

This compound features a double bond in the Z configuration, which influences its reactivity and interaction with biological molecules. Its structure allows it to participate in various chemical reactions, including oxidation and reduction processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacteria and fungi. The compound's mechanism of action appears to involve the disruption of microbial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | High | |

| Candida albicans | Moderate | |

| Bacillus subtilis | High |

Case Studies

-

Study on Antifungal Activity :

A study published in a peer-reviewed journal evaluated the antifungal properties of this compound against Candida albicans. The results demonstrated a significant reduction in fungal growth at concentrations as low as 0.5 mg/mL. The study concluded that the compound could serve as a potential antifungal agent in therapeutic applications. -

Bacterial Inhibition :

Another research investigation focused on the bactericidal effects of this compound against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 0.25 mg/mL, indicating strong antibacterial properties that could be harnessed for developing new antibiotics.

The biological activity of this compound is primarily attributed to its ability to disrupt cellular membranes. This disruption is facilitated by the compound's lipophilic nature, allowing it to integrate into lipid bilayers:

- Cell Membrane Disruption : The presence of the ester functional group enhances its interaction with lipid membranes.

- Hydrolysis : Upon hydrolysis, this compound releases active metabolites that may further interact with cellular pathways involved in microbial growth and replication.

Comparative Analysis with Related Compounds

This compound can be compared with other related compounds to highlight its unique properties:

| Compound | Structure Type | Antimicrobial Activity |

|---|---|---|

| Ethyl (E)-4,7-octadienoate | Isomeric variant | Moderate |

| Mthis compound | Methyl ester variant | Low |

| Ethyl octanoate | Saturated ester | Minimal |

The Z configuration of this compound contributes to its distinctive reactivity compared to its E isomer and saturated counterparts.

Eigenschaften

CAS-Nummer |

69925-33-3 |

|---|---|

Molekularformel |

C10H16O2 |

Molekulargewicht |

168.23 g/mol |

IUPAC-Name |

ethyl (4E)-octa-4,7-dienoate |

InChI |

InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,6-7H,1,4-5,8-9H2,2H3/b7-6+ |

InChI-Schlüssel |

LNOWXPKCCJROHI-VOTSOKGWSA-N |

SMILES |

CCOC(=O)CCC=CCC=C |

Isomerische SMILES |

CCOC(=O)CC/C=C/CC=C |

Kanonische SMILES |

CCOC(=O)CCC=CCC=C |

Siedepunkt |

88.00 °C. @ 20.00 mm Hg |

Dichte |

0.901-0.909 (20°) |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.